![molecular formula C15H21ClN2O B5769965 N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5769965.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical and dental procedures. It belongs to the family of amide-type local anesthetics, which are known for their long-lasting effects and low toxicity. Bupivacaine is used to numb a specific area of the body, and it works by blocking the nerve impulses that transmit pain signals to the brain.
作用机制
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide works by blocking the voltage-gated sodium channels in the nerve fibers, which prevents the nerve impulses from transmitting pain signals to the brain. It also affects the potassium channels and calcium channels in the nerve fibers, which contributes to its long-lasting effects. N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide has a higher affinity for the sodium channels in the sensory nerves than in the motor nerves, which makes it a more selective local anesthetic.
Biochemical and Physiological Effects:
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide has been shown to have anti-inflammatory and antitumor effects. It inhibits the production of pro-inflammatory cytokines and chemokines, and it induces apoptosis in cancer cells. N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide also affects the cardiovascular system, by decreasing the heart rate and blood pressure. It can also cause respiratory depression and muscle weakness, which are potential side effects of its use.
实验室实验的优点和局限性
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide has several advantages for lab experiments, such as its long-lasting effects, low toxicity, and selectivity for sensory nerves. It can be used to study the mechanisms of pain and the effects of anesthesia on the nervous system. However, its use is limited by its potential side effects, such as cardiovascular and respiratory depression, and its effects on muscle function.
未来方向
There are several future directions for the research on N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide. One direction is to study its anti-inflammatory and antitumor effects in more detail, and to explore its potential use in the treatment of chronic pain and cancer. Another direction is to develop new formulations of N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide that have improved pharmacokinetics and reduced side effects. Additionally, the mechanisms of action of N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide on the nervous system could be further elucidated, which could lead to the development of new drugs for pain management.
合成方法
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide is synthesized by reacting 3-chloro-2,6-dimethylphenol with butyronitrile in the presence of sodium methoxide to form N-butyl-3-chloro-2,6-dimethylphenylacetamide. This intermediate is then reacted with piperidine in the presence of acetic acid to form N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide.
科学研究应用
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide is widely used in medical and dental procedures as a local anesthetic. It is also used for regional anesthesia, such as epidural anesthesia and nerve blocks. In addition to its anesthetic properties, N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide has been shown to have anti-inflammatory and antitumor effects. It has been used in the treatment of chronic pain, neuropathic pain, and cancer pain. N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide has also been used as a research tool to study the mechanisms of pain and the effects of anesthesia on the nervous system.
属性
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-7-14(19)17-13-9-6-8-12(16)15(13)18-10-4-3-5-11-18/h6,8-9H,2-5,7,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHPSIRRBZUGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-piperidin-1-ylphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

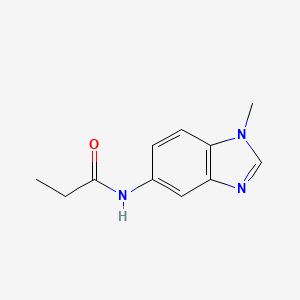
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5769894.png)
![methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769911.png)
![ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate](/img/structure/B5769926.png)
![2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5769932.png)
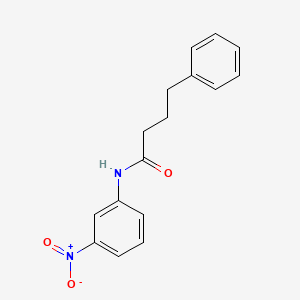
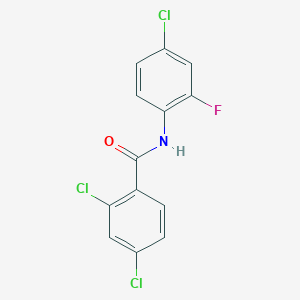
![2-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5769956.png)
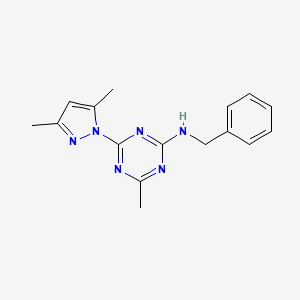
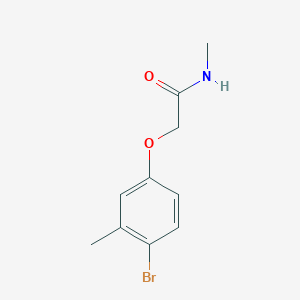
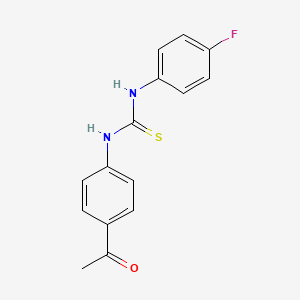
![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)
![2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5769983.png)